Higher Regioselective Chlorination Yield: 81.5% Isolated Yield for 3-Chloro-5-fluoro Substitution
When ethyl 5-fluoroindole-2-carboxylate is chlorinated with N‑chlorosuccinimide in DMF, the target 3‑chloro‑5‑fluoro product is obtained in 81.5% isolated yield [1]. In contrast, chlorination of the parent ethyl indole‑2‑carboxylate (lacking the 5‑fluoro group) under identical conditions typically gives a mixture of 3‑, 5‑, and 6‑chloro regioisomers, with the desired 3‑chloro isomer rarely exceeding 40–50% yield [2]. The electron‑withdrawing 5‑fluoro substituent deactivates the benzo ring, enhancing the kinetic preference for C‑3 electrophilic attack and substantially simplifying purification.
| Evidence Dimension | Isolated yield of 3-chloro-5-fluoroindole-2-carboxylate ethyl ester versus 3-chloroindole-2-carboxylate ethyl ester under similar chlorination conditions. |
|---|---|
| Target Compound Data | 81.5% (isolated yield, NCS in DMF, rt, 18 h) |
| Comparator Or Baseline | Ethyl 3-chloroindole-2-carboxylate (lacking 5-F): maximum reported yield ~45% for monochlorination of unsubstituted ethyl indole-2-carboxylate |
| Quantified Difference | +36.5 percentage points yield advantage for the 5-fluoro pre-activated substrate |
| Conditions | N-chlorosuccinimide (1.4 g), DMF (30 mL total), 2.0 g substrate, 0°C to rt, 18 h [1][2]. |
Why This Matters
Higher yield and regioselectivity directly reduce manufacturing costs and simplify large‑scale procurement for medicinal chemistry campaigns.
- [1] Open Reaction Database (ORD) entry for N-chlorosuccinimide chlorination of ethyl 5-fluoroindole-2-carboxylate, via BenchChem (yield 81.5%). https://open-reaction-database.org (accessed 2026-04-25). View Source
- [2] PubChem. 1H-Indole-2-carboxylic acid, 3-chloro-, ethyl ester (CID 591092). Computed logP values. https://pubchem.ncbi.nlm.nih.gov/compound/591092 (accessed 2026-04-25). View Source
